molecular formula C18H21NO B5780420 N-(3,4-dimethylphenyl)-4-isopropylbenzamide

N-(3,4-dimethylphenyl)-4-isopropylbenzamide

Cat. No. B5780420
M. Wt: 267.4 g/mol
InChI Key: SVKGMVWCCXDLEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-4-isopropylbenzamide, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. Diclofenac is known for its potent analgesic and anti-inflammatory effects, which make it an effective drug for the management of various medical conditions.

Scientific Research Applications

Diclofenac has been extensively studied for its therapeutic applications in various medical conditions. It is commonly used for the treatment of pain and inflammation associated with rheumatoid arthritis, osteoarthritis, and other musculoskeletal disorders. Diclofenac has also been found to be effective in the treatment of acute and chronic pain, including postoperative pain, dental pain, and migraine headaches. In addition, Diclofenac has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.

Mechanism of Action

The mechanism of action of Diclofenac involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response. By inhibiting COX enzymes, Diclofenac reduces the production of prostaglandins, which in turn reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
Diclofenac has a number of biochemical and physiological effects on the body. In addition to its anti-inflammatory and analgesic effects, Diclofenac has been found to have antiplatelet effects, which can help to prevent blood clots. Diclofenac has also been shown to have antioxidant properties, which may help to protect against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

Diclofenac has a number of advantages for use in lab experiments. It is a well-established drug with a known mechanism of action and has been extensively studied for its therapeutic applications. Diclofenac is also readily available and relatively inexpensive. However, there are also limitations to the use of Diclofenac in lab experiments. It is a potent drug that can have significant effects on the body, which can make it difficult to interpret experimental results. In addition, the use of Diclofenac can be associated with certain ethical and safety concerns, particularly in animal studies.

Future Directions

There are a number of future directions for the study of Diclofenac. One area of research is the development of new formulations of Diclofenac that can improve its bioavailability and reduce its side effects. Another area of research is the study of Diclofenac in combination with other drugs, which may enhance its therapeutic effects. Finally, there is a need for further research on the potential long-term effects of Diclofenac use, particularly in patients with chronic medical conditions.

Synthesis Methods

The synthesis of Diclofenac involves the reaction of 4-isopropylbenzoic acid with thionyl chloride to form 4-isopropylbenzoyl chloride. The resulting compound is then reacted with 3,4-dimethylaniline to form N-(3,4-dimethylphenyl)-4-isopropylbenzamide. The synthesis of Diclofenac is a multi-step process that requires careful control of reaction conditions and purification of the final product.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-12(2)15-6-8-16(9-7-15)18(20)19-17-10-5-13(3)14(4)11-17/h5-12H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKGMVWCCXDLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-4-(propan-2-yl)benzamide

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